molecular formula C22H18F4N4O2S B13728786 4-(7-(4-cyano-3-(trifluoromethyl)phenyl)-8-hydroxy-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide

4-(7-(4-cyano-3-(trifluoromethyl)phenyl)-8-hydroxy-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide

Cat. No.: B13728786
M. Wt: 478.5 g/mol
InChI Key: DNDJSJHQONESDT-UHFFFAOYSA-N
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Description

4-(7-(4-cyano-3-(trifluoromethyl)phenyl)-8-hydroxy-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide is a complex organic compound with significant applications in medicinal chemistry. It is known for its unique structure, which includes a spirocyclic core, a trifluoromethyl group, and a cyano group, making it a valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-(4-cyano-3-(trifluoromethyl)phenyl)-8-hydroxy-6-thioxo-5,7-diazaspiro[3The final step involves the coupling of the intermediate with 2-fluoro-N-methylbenzamide .

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(7-(4-cyano-3-(trifluoromethyl)phenyl)-8-hydroxy-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

4-(7-(4-cyano-3-(trifluoromethyl)phenyl)-8-hydroxy-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(7-(4-cyano-3-(trifluoromethyl)phenyl)-8-hydroxy-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(7-(4-cyano-3-(trifluoromethyl)phenyl)-8-hydroxy-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide is unique due to its spirocyclic core and the presence of multiple functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets with high affinity makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C22H18F4N4O2S

Molecular Weight

478.5 g/mol

IUPAC Name

4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-hydroxy-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide

InChI

InChI=1S/C22H18F4N4O2S/c1-28-18(31)15-6-5-14(10-17(15)23)30-20(33)29(19(32)21(30)7-2-8-21)13-4-3-12(11-27)16(9-13)22(24,25)26/h3-6,9-10,19,32H,2,7-8H2,1H3,(H,28,31)

InChI Key

DNDJSJHQONESDT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(C23CCC3)O)C4=CC(=C(C=C4)C#N)C(F)(F)F)F

Origin of Product

United States

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